7-Chloro-4-methyl-2-(3-methylpiperidin-1-yl)quinoline
Overview
Description
7-Chloro-4-methyl-2-(3-methylpiperidin-1-yl)quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methyl-2-(3-methylpiperidin-1-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroquinoline and 3-methylpiperidine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where 3-methylpiperidine is reacted with 4-chloroquinoline under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and a base, such as potassium carbonate or sodium hydroxide, to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-methyl-2-(3-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7-Chloro-4-methyl-2-(3-methylpiperidin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antibacterial, and anticancer agent due to its quinoline core structure.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methyl-2-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways, such as DNA synthesis or protein function.
Pathways Involved: It can interfere with cellular processes by binding to its targets, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct biological activities.
Substituted Quinolines: Various quinoline derivatives with different substituents that exhibit unique properties.
Uniqueness
7-Chloro-4-methyl-2-(3-methylpiperidin-1-yl)quinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a chloro group and a piperidine ring makes it a versatile compound for further functionalization and study.
Properties
IUPAC Name |
7-chloro-4-methyl-2-(3-methylpiperidin-1-yl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-11-4-3-7-19(10-11)16-8-12(2)14-6-5-13(17)9-15(14)18-16/h5-6,8-9,11H,3-4,7,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHVTOVXYNXSKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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